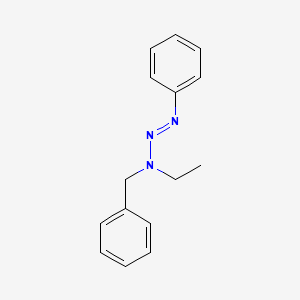![molecular formula C9H21OPSi B14602724 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one CAS No. 60820-22-6](/img/structure/B14602724.png)
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is a specialized organophosphorus compound It is characterized by the presence of a trimethylsilyl group attached to a phosphanyl group, which is further connected to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one typically involves the reaction of a phosphine with a silylating agent. One common method is the reaction of dimethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, advanced purification techniques such as column chromatography may be employed to achieve high purity levels.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphanyl compounds.
科学研究应用
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phosphanyl group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a reagent in organic synthesis and potential pharmaceutical applications.
相似化合物的比较
Similar Compounds
- Methyl 2,2-diphenyl-1-(trimethylsilyl)cyclopropanecarboxylate
- 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is unique due to its specific combination of a trimethylsilyl group and a phosphanyl group attached to a propanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and potential pharmaceutical research.
属性
CAS 编号 |
60820-22-6 |
|---|---|
分子式 |
C9H21OPSi |
分子量 |
204.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C9H21OPSi/c1-9(2,3)8(10)11(4)12(5,6)7/h1-7H3 |
InChI 键 |
CUCNGUBZEDXWCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)P(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


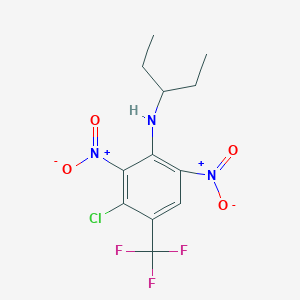
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)

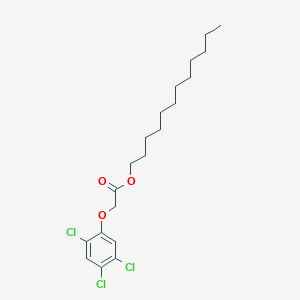
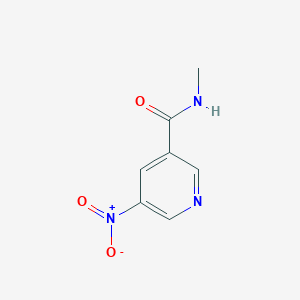
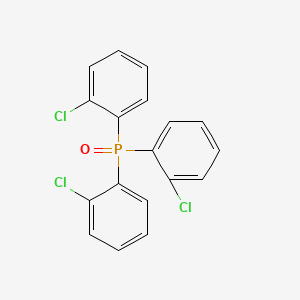
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
